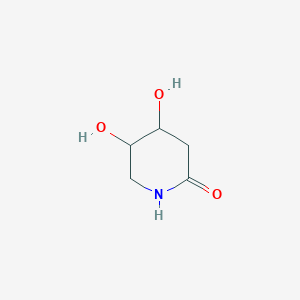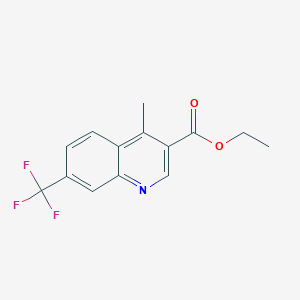![molecular formula C15H21NO10S2 B14797311 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a sulfooxy group, and a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate typically involves multiple steps, starting with the preparation of the oxan-2-yl and phenyl components. The hydroxyl groups are introduced through controlled oxidation reactions, while the sulfooxy group is added via sulfonation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate is studied for its potential as an enzyme inhibitor or activator. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme modulation is beneficial.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications range from pharmaceuticals to advanced materials for electronics.
Mécanisme D'action
The mechanism of action of [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and interactions with biological molecules, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C15H21NO10S2 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate |
InChI |
InChI=1S/C15H21NO10S2/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-3-8-1-4-9(18)5-2-8/h1-2,4-5,10,12-15,17-21H,3,6-7H2,(H,22,23,24) |
Clé InChI |
ZXBCKIILGSGBSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14797242.png)
![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)

![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)


![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14797305.png)

![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14797319.png)
